O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Overview
Description
“O-(2-Methyl-allyl)-hydroxylamine hydrochloride” is a chemical compound with the linear formula H2C=C(CH3)CH2NH2 · HCl1. It is also known as 2-Methyl-2-propen-1-amine hydrochloride1.
Synthesis Analysis
The synthesis of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” or similar compounds often involves Pd-catalyzed allylic substitutions2. In one study, a Pd/(R,R)-DACH-phenyl catalyst was used for the kinetic resolution of O-Boc protected 4-hydroxycyclopentenone2. Another approach involves the dehydrative allylation of allyl alcohol with amines in the presence of MoO3/TiO2 as a solid catalyst3.
Molecular Structure Analysis
The molecular structure of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” involves a hydrochloride group attached to a 2-methyl-2-propen-1-amine1. The compound has a molecular weight of 107.581.
Chemical Reactions Analysis
The chemical reactions involving “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” or similar compounds often involve Pd-catalyzed allylic substitutions2. These reactions can form many types of bonds, such as C–C, C–N, and C–O bonds2. The resulting products can be further transformed by taking advantage of the alkene functionality2.
Physical And Chemical Properties Analysis
“O-(2-Methyl-allyl)-hydroxylamine hydrochloride” is a solid compound with a melting point of 179-184 °C (lit.)1. It has a molecular weight of 107.581.
Safety And Hazards
The safety and hazards of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” are not specifically mentioned in the retrieved documents. However, similar compounds like 2-Methylallylamine hydrochloride have hazard statements H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation1.
Future Directions
The future directions in the research of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” or similar compounds could involve the development of more selective, straightforward, less costly, and environmentally friendly synthetic procedures2. The production of enantiopure compounds, which play a key role in many technologically and biologically relevant applications, is growing, and industry is searching for better synthetic procedures2.
properties
IUPAC Name |
O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(2)3-6-5;/h1,3,5H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGVYBHREJFCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500474 | |
Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Methyl-allyl)-hydroxylamine hydrochloride | |
CAS RN |
54149-64-3 | |
Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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